Cas no 107389-91-3 (Cyclohexanone,4-hydroxy-4-(2-hydroxyethyl)-)

Cyclohexanone,4-hydroxy-4-(2-hydroxyethyl)- 化学的及び物理的性質
名前と識別子
-
- Cyclohexanone,4-hydroxy-4-(2-hydroxyethyl)-
- Cleroindicin B
- 4-hydroxy-4-(2-hydroxyethyl)cyclohexan-1-one
- cleroindin B
- 4-Hydroxy-4-(2-hydroxyethyl)cyclohexanone
- [ "4-Hydroxy-4-(2-hydroxyethyl)cyclohexanone" ]
- AKOS032948564
- 107389-91-3
- starbld0000813
- DTXSID00148032
- CS-0023916
- Cyclohexanone, 4-hydroxy-4-(2-hydroxyethyl)-
- FS-10112
- HY-N3598
- F92809
- DA-70099
-
- MDL: MFCD20260536
- インチ: 1S/C8H14O3/c9-6-5-8(11)3-1-7(10)2-4-8/h9,11H,1-6H2
- InChIKey: QLSFMYCHPVOSCD-UHFFFAOYSA-N
- ほほえんだ: OC1(CCO)CCC(CC1)=O
計算された属性
- せいみつぶんしりょう: 158.09400
- どういたいしつりょう: 158.094
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 143
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.2
- トポロジー分子極性表面積: 57.5A^2
じっけんとくせい
- 色と性状: Oil
- 密度みつど: 1.185
- ふってん: 312.1°Cat760mmHg
- フラッシュポイント: 156.8°C
- 屈折率: 1.513
- PSA: 57.53000
- LogP: 0.24300
- じょうきあつ: 0.0±1.5 mmHg at 25°C
Cyclohexanone,4-hydroxy-4-(2-hydroxyethyl)- セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
Cyclohexanone,4-hydroxy-4-(2-hydroxyethyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN3677-5 mg |
Cleroindicin B |
107389-91-3 | 98% | 5mg |
¥ 2,380 | 2023-07-11 | |
TargetMol Chemicals | TN3677-5mg |
Cleroindicin B |
107389-91-3 | 5mg |
¥ 2380 | 2024-07-20 | ||
eNovation Chemicals LLC | K31948-5mg |
Cleroindicin B |
107389-91-3 | 96% | 5mg |
$586 | 2025-02-22 | |
eNovation Chemicals LLC | K31948-5mg |
Cleroindicin B |
107389-91-3 | 96% | 5mg |
$586 | 2025-02-25 | |
eNovation Chemicals LLC | K31948-5mg |
Cleroindicin B |
107389-91-3 | 96% | 5mg |
$586 | 2024-05-24 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3677-1 mg |
Cleroindicin B |
107389-91-3 | 1mg |
¥1795.00 | 2022-04-26 | ||
TargetMol Chemicals | TN3677-1 mL * 10 mM (in DMSO) |
Cleroindicin B |
107389-91-3 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 2480 | 2023-09-15 | |
A2B Chem LLC | AD68251-5mg |
Cyclohexanone,4-hydroxy-4-(2-hydroxyethyl)- |
107389-91-3 | 96.0% | 5mg |
$427.00 | 2024-04-20 | |
TargetMol Chemicals | TN3677-1 ml * 10 mm |
Cleroindicin B |
107389-91-3 | 1 ml * 10 mm |
¥ 2480 | 2024-07-20 |
Cyclohexanone,4-hydroxy-4-(2-hydroxyethyl)- 関連文献
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Gayan A. Appuhamillage,John C. Reagan,Sina Khorsandi,Joshua R. Davidson,Ronald A. Smaldone Polym. Chem., 2017,8, 2087-2092
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217
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Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
-
Fung-Kit Tang,Jiaqian Zhu,Fred Ka-Wai Kong,Maggie Ng,Qingyuan Bian,Vivian Wing-Wah Yam,Anfernee Kai-Wing Tse,Yu-Chung Tse,Ken Cham-Fai Leung Chem. Commun., 2020,56, 2695-2698
Cyclohexanone,4-hydroxy-4-(2-hydroxyethyl)-に関する追加情報
Introduction to Cyclohexanone,4-hydroxy-4-(2-hydroxyethyl) and Its Significance in Modern Chemical Research
The compound with the CAS no. 107389-91-3, identified as Cyclohexanone,4-hydroxy-4-(2-hydroxyethyl), represents a fascinating molecule in the realm of organic chemistry and pharmaceutical applications. This compound, characterized by its unique structural features, has garnered attention due to its versatile reactivity and potential utility in synthetic pathways. Understanding its chemical properties, synthesis methods, and emerging applications is essential for researchers and professionals in the chemical and pharmaceutical industries.
Cyclohexanone,4-hydroxy-4-(2-hydroxyethyl) is a derivative of cyclohexanone, featuring a hydroxyl group at the 4-position and a 2-hydroxyethyl substituent. This configuration imparts distinct chemical behavior, making it a valuable intermediate in various synthetic processes. The presence of both hydroxyl groups enhances its reactivity, allowing for diverse functionalization strategies. These attributes have positioned this compound as a key player in the development of novel pharmaceuticals and fine chemicals.
In recent years, the study of Cyclohexanone,4-hydroxy-4-(2-hydroxyethyl) has been significantly advanced by its incorporation into innovative synthetic methodologies. Researchers have leveraged its structural framework to develop efficient routes for constructing complex molecules. For instance, the compound has been utilized in the synthesis of polyhydroxylated cyclic ethers, which are known for their biological activities. These ethers exhibit potential therapeutic effects in areas such as anti-inflammatory and antioxidant applications.
The pharmaceutical industry has shown particular interest in derivatives of Cyclohexanone,4-hydroxy-4-(2-hydroxyethyl) due to their promising biological profiles. Studies have demonstrated that modifications at the 4-position hydroxyl group can influence the pharmacokinetic properties of related compounds. This has led to the exploration of novel drug candidates with enhanced efficacy and reduced side effects. The compound's role as a precursor in these developments underscores its importance in medicinal chemistry.
Moreover, advancements in catalytic techniques have further highlighted the utility of Cyclohexanone,4-hydroxy-4-(2-hydroxyethyl). Transition metal-catalyzed reactions have enabled precise functionalization of its structure, opening new avenues for synthetic innovation. These methods have been particularly valuable in constructing chiral centers, which are crucial for many biologically active molecules. The ability to tailor the stereochemistry of derivatives derived from this compound has broadened its applicability in drug design.
The environmental impact of synthesizing Cyclohexanone,4-hydroxy-4-(2-hydroxyethyl) has also been a focus of recent research. Efforts have been directed toward developing greener synthetic routes that minimize waste and reduce energy consumption. Biocatalytic approaches, employing enzymes to facilitate key transformations, have emerged as particularly promising alternatives to traditional chemical methods. Such innovations align with global sustainability goals while maintaining high yields and purity standards.
In conclusion, Cyclohexanone,4-hydroxy-4-(2-hydroxyethyl) (CAS no. 107389-91-3) stands as a versatile and significant compound in modern chemical research. Its unique structural features enable diverse applications in pharmaceutical synthesis and fine chemical production. The ongoing exploration of its reactivity and functionalization strategies continues to yield novel insights and advancements. As research progresses, this compound is expected to play an increasingly pivotal role in shaping the future of chemical innovation.
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